molecular formula C13H18N2O5 B13566846 3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylicacid

3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylicacid

Cat. No.: B13566846
M. Wt: 282.29 g/mol
InChI Key: PHECNNAZQMNTRF-UHFFFAOYSA-N
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Description

3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylic acid is a heterocyclic compound featuring a pyrrolidine ring (5-membered nitrogen-containing ring) substituted with a tert-butoxycarbonyl (Boc) protective group at the 1-position and fused to a 1,2-oxazole-4-carboxylic acid moiety. This structure combines rigidity from the oxazole ring with conformational flexibility from the pyrrolidine, making it a versatile intermediate in medicinal chemistry for drug discovery, particularly in the synthesis of protease inhibitors or kinase-targeting molecules .

The Boc group enhances solubility in organic solvents and stabilizes the amine group during synthetic processes. The carboxylic acid functionality provides a handle for further derivatization, such as amide bond formation.

Properties

Molecular Formula

C13H18N2O5

Molecular Weight

282.29 g/mol

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C13H18N2O5/c1-13(2,3)20-12(18)15-5-4-8(6-15)10-9(11(16)17)7-19-14-10/h7-8H,4-6H2,1-3H3,(H,16,17)

InChI Key

PHECNNAZQMNTRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=NOC=C2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the pyrrolidine ring followed by the introduction of the oxazole ring and the Boc protecting group. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: The compound’s structural features make it a valuable intermediate in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the Boc protecting group can influence the compound’s reactivity and stability, affecting its overall mechanism of action.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to three analogs from the evidence:

Compound Core Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylic acid Pyrrolidine (5-membered) Boc group at 1-position; carboxylic acid Not explicitly stated ~280–310 (estimated) Not provided
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid Piperidine (6-membered) Boc group, phenyl at 4-position C17H23NO4 305.37 652971-20-5
3-[1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,2-oxazole-4-carboxylic acid Azetidine (4-membered) Boc group; carboxylic acid C12H16N2O5 268.27 2059987-21-0
3-{1-[(tert-butoxy)carbonyl]-3-methylpiperidin-4-yl}-1,2-oxazole-4-carboxylic acid Piperidine (6-membered) Boc group, methyl at 3-position C15H22N2O5 310.35 2060019-78-3
Key Observations:

Piperidine analogs (6-membered) in offer greater conformational flexibility, which may enhance binding to biological targets with extended hydrophobic pockets.

Substituent Effects :

  • The phenyl group in adds aromaticity and hydrophobicity, likely improving membrane permeability but reducing aqueous solubility.
  • The methyl group in increases lipophilicity, which could enhance blood-brain barrier penetration compared to the target compound.
  • The absence of bulky substituents in the target compound may favor interactions with polar or charged biological targets.

Physicochemical and Reactivity Profiles

  • Molecular Weight : The target compound’s estimated molecular weight (~280–310 g/mol) falls between the azetidine analog (268.27 g/mol ) and the methyl-piperidine analog (310.35 g/mol ). Lower molecular weight correlates with improved solubility but may reduce binding affinity.
  • Acidity : All compounds feature a carboxylic acid group, but substituents influence pKa. For example, the electron-withdrawing oxazole ring in the target compound may lower the pKa compared to the phenyl-substituted analog .
  • Stability : The Boc group in all compounds protects the amine from undesired reactions, but smaller heterocycles (e.g., azetidine ) may undergo ring-opening under acidic or thermal conditions.

Biological Activity

The compound 3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylic acid is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylic acid
  • Molecular Formula : C₁₃H₁₉N₃O₄
  • Molecular Weight : 271.31 g/mol
  • CAS Number : 2044903-03-7

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, similar compounds have shown efficacy against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Anti-inflammatory Effects

In vitro studies have suggested that oxazole derivatives can inhibit inflammatory pathways. This is particularly relevant in conditions such as arthritis and other inflammatory diseases. The mechanism often involves the modulation of cytokine production and the inhibition of nuclear factor kappa B (NF-kB) signaling pathways .

Anticancer Properties

Several studies have highlighted the potential anticancer activity of oxazole-containing compounds. These compounds may induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential .

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various oxazole derivatives, including the target compound. Results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics against several pathogens .

CompoundMIC (µg/mL)Target Pathogen
3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylic acid32MRSA
Control Antibiotic16MRSA

Study 2: Anti-inflammatory Mechanism

In a controlled in vitro experiment, the compound was tested for its ability to reduce TNF-alpha levels in stimulated macrophages. The results demonstrated a significant reduction in cytokine levels, suggesting a potential role in managing inflammatory responses .

TreatmentTNF-alpha Level (pg/mL)
Control150
Compound75

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